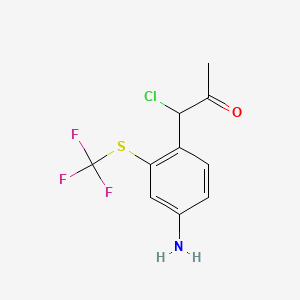
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethylthio group, which imparts distinct chemical and physical characteristics, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-(trifluoromethylthio)benzene with a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the propanone position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the trifluoromethylthio group to a simpler thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylthio groups are known to enhance biological activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group but differs in its overall structure and reactivity.
Fluoxetine: Known for its use as an antidepressant, fluoxetine contains a trifluoromethyl group and serves as a point of comparison in terms of biological activity.
Uniqueness: 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of both the trifluoromethylthio and chloropropanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research and development.
属性
分子式 |
C10H9ClF3NOS |
|---|---|
分子量 |
283.70 g/mol |
IUPAC 名称 |
1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI 键 |
WDKWUOINKFYWOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


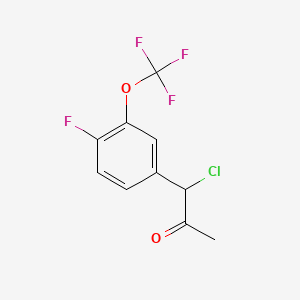

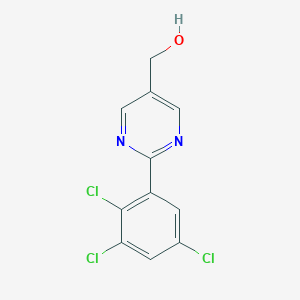


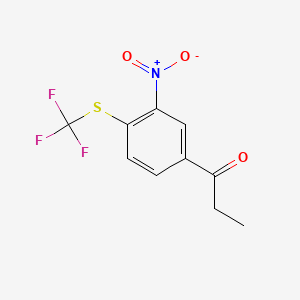
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
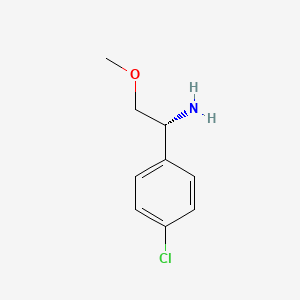
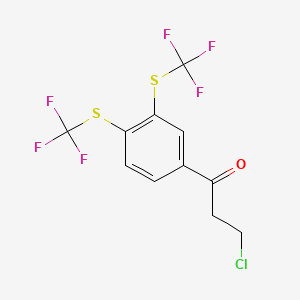
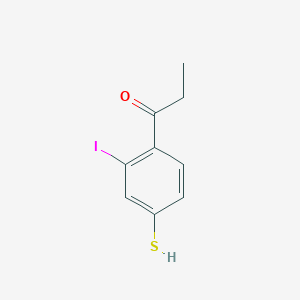


![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

